N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide is an organic compound characterized by the presence of a methoxyphenyl group and a pentafluorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide typically involves the reaction of 4-methoxyaniline with pentafluorophenol in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The pentafluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxyphenyl)-2-(pentafluorophenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pentafluorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(trifluoromethoxy)acetamide
- N-(4-methoxyphenyl)-2-(difluoromethoxy)acetamide
- N-(4-methoxyphenyl)-2-(fluoromethoxy)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-(pentafluorophenoxy)acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C15H10F5NO3 |
---|---|
Molecular Weight |
347.24 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C15H10F5NO3/c1-23-8-4-2-7(3-5-8)21-9(22)6-24-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3,(H,21,22) |
InChI Key |
LDISXNLBFWEZLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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